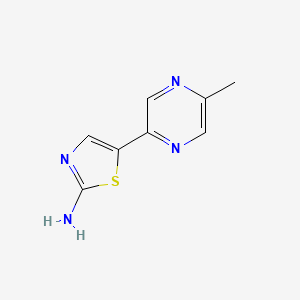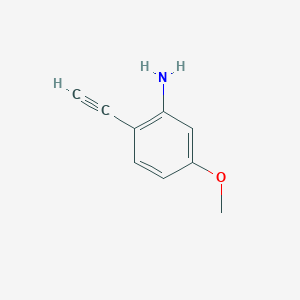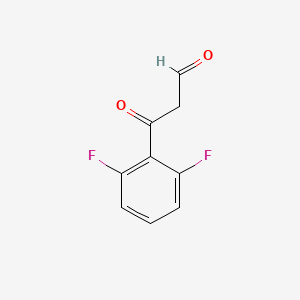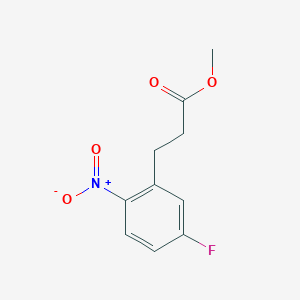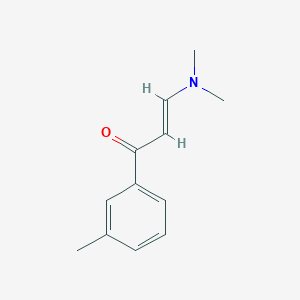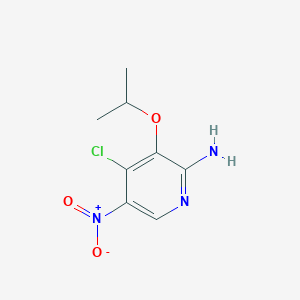![molecular formula C11H9N5O2 B13091661 7-(Benzyloxy)[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine CAS No. 90180-92-0](/img/structure/B13091661.png)
7-(Benzyloxy)[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Benzyloxy)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine is a heterocyclic compound that features a fused oxadiazole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including kinase inhibition and antiviral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine typically involves the cyclization of pyrimidine derivatives to form the fused oxadiazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings .
Industrial Production Methods
While specific industrial production methods for 7-(Benzyloxy)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Benzyloxy)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxadiazole or pyrimidine rings.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the benzyl moiety.
Applications De Recherche Scientifique
7-(Benzyloxy)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Explored for its antiviral properties and potential use in developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 7-(Benzyloxy)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolo[5,4-d]pyrimidines: These compounds share a similar fused ring system and have been studied for their kinase inhibitory and antiviral activities.
Benzo[c][1,2,5]oxadiazoles: Known for their pharmacological activities, including anticancer potential.
Uniqueness
7-(Benzyloxy)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine is unique due to its specific substitution pattern, which can influence its pharmacological properties and make it a valuable scaffold for drug development. Its benzyl group can be modified to enhance its activity or selectivity towards specific targets.
Propriétés
Numéro CAS |
90180-92-0 |
|---|---|
Formule moléculaire |
C11H9N5O2 |
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
7-phenylmethoxy-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C11H9N5O2/c12-11-13-9-8(15-18-16-9)10(14-11)17-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,13,16) |
Clé InChI |
ZWGFWEKCRZJHNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=NC(=NC3=NON=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



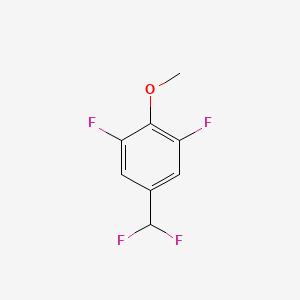
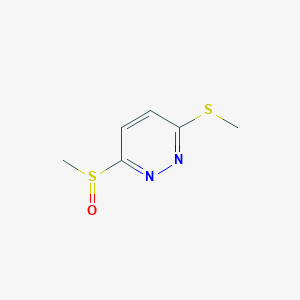
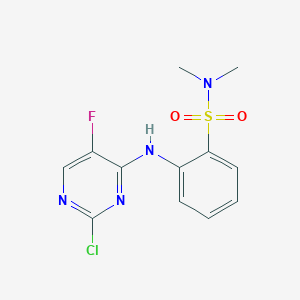

![4-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13091629.png)
